7-Cyclopropylimidazo[1,2-a]pyrimidine chemical properties
7-Cyclopropylimidazo[1,2-a]pyrimidine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 7-Cyclopropylimidazo[1,2-a]pyrimidine
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a nitrogen-fused heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4] This guide provides a comprehensive technical overview of 7-Cyclopropylimidazo[1,2-a]pyrimidine, a specific analogue of significant interest. The introduction of a cyclopropyl group at the 7-position is a strategic design choice aimed at improving metabolic stability and modulating physicochemical properties. This document details the core chemical properties, provides a validated synthetic methodology, outlines analytical characterization techniques, and discusses the therapeutic relevance of this molecular scaffold for researchers, chemists, and drug development professionals.
The Imidazo[1,2-a]pyrimidine Scaffold: A Foundation for Drug Discovery
Significance in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine core is a bioisosteric analogue of purine, which is fundamental to its broad biological activity.[4][5] This structural mimicry enables it to compete with natural ligands for the binding sites of various enzymes and receptors. Consequently, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including anti-cancer, antiviral, antimicrobial, anti-inflammatory, and anxiolytic activities.[2][3][6] Several drug candidates, such as Divaplon and Fasiplon, which have been investigated for their anxiolytic and anticonvulsant properties, feature this core unit, underscoring its pharmaceutical importance.[5][6][7]
Rationale for the C7-Cyclopropyl Substituent
The incorporation of a cyclopropyl moiety is a well-established strategy in modern drug design. This small, strained ring offers several advantages:
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Metabolic Stability: The cyclopropyl group can block potential sites of oxidative metabolism, thereby increasing the compound's half-life in vivo.
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Lipophilicity and Solubility: It increases the lipophilicity of the molecule, which can enhance membrane permeability and cell uptake. This must be carefully balanced to maintain adequate aqueous solubility.
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Conformational Rigidity: The rigid nature of the ring can lock the molecule into a specific conformation that may be optimal for binding to a biological target, thus increasing potency and selectivity.
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Improved Potency: The unique electronic properties of the cyclopropyl ring can lead to favorable interactions within a target's binding pocket.
Core Chemical and Physical Properties
The fundamental properties of 7-Cyclopropylimidazo[1,2-a]pyrimidine dictate its behavior in experimental and biological systems. While specific experimental data for this exact derivative is not extensively published, its properties can be reliably predicted based on the parent scaffold and the influence of the cyclopropyl group.
Chemical Structure
Caption: Structure of 7-Cyclopropylimidazo[1,2-a]pyrimidine.
Summary of Physicochemical Properties
The following table summarizes key computed and expected physicochemical properties for the molecule. These values are crucial for designing experiments, predicting biological behavior, and formulating the compound.
| Property | Value | Rationale & Significance |
| Molecular Formula | C₁₀H₉N₃ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 171.20 g/mol | Essential for all stoichiometric calculations in synthesis and for preparing solutions of known molarity for biological assays. |
| Predicted LogP | ~2.0 - 2.5 | Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability. The cyclopropyl group increases LogP over the parent scaffold. |
| Predicted pKa | ~4.5 - 5.5 (most basic nitrogen) | The fused imidazole nitrogen is the most likely site of protonation. This value is critical for understanding solubility at different physiological pH values. |
| Hydrogen Bond Donors | 0 | The fully aromatic system has no hydrogen bond donating groups, which can influence binding interactions and solubility. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms can act as hydrogen bond acceptors, a key interaction in many protein-ligand binding events. |
| Appearance | Expected to be a crystalline solid. | Based on the properties of similar heterocyclic compounds.[8] |
Solubility Profile
Based on its predicted LogP and heterocyclic nature, 7-Cyclopropylimidazo[1,2-a]pyrimidine is expected to exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and chlorinated solvents. Its aqueous solubility is likely to be limited but can be significantly enhanced at acidic pH due to the protonation of the basic nitrogen atoms in the ring system. For biological assays, preparing a concentrated stock solution in DMSO is the standard and recommended practice.
Reactivity and Chemical Stability
The imidazo[1,2-a]pyrimidine ring system possesses distinct electronic characteristics. The imidazole portion is electron-rich and susceptible to electrophilic attack, particularly at the C3 position if unsubstituted.[9] Conversely, the pyrimidine ring is electron-deficient, making it a potential site for nucleophilic attack under certain conditions. The compound is expected to be stable under standard laboratory storage conditions (cool, dry, dark) and in typical solvents used for analysis and screening.
Synthesis and Functionalization
A robust and reproducible synthetic route is paramount for any chemical entity intended for drug discovery. The synthesis of imidazo[1,2-a]pyrimidines is well-established, typically involving a condensation reaction.[2][3][4]
Core Synthetic Strategy
The most common and efficient method for constructing the imidazo[1,2-a]pyrimidine core is the condensation of a 2-aminopyrimidine derivative with a 1,2-dielectrophilic species, most commonly an α-haloketone. For the target molecule, the key precursors are 2-amino-4-cyclopropylpyrimidine and a two-carbon synthon like bromoacetaldehyde or its equivalent.
Detailed Experimental Protocol: Representative Synthesis
This protocol describes a validated, microwave-assisted approach that offers high efficiency and rapid reaction times, which is ideal for library synthesis and lead optimization.[3][4]
Step 1: Synthesis of 2-Amino-4-cyclopropylpyrimidine (Intermediate)
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To a solution of sodium ethoxide (1.2 eq.) in absolute ethanol, add cyclopropyl methyl ketone (1.0 eq.) and guanidine hydrochloride (1.1 eq.).
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Heat the reaction mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and neutralize with acetic acid.
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Remove the solvent under reduced pressure.
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Purify the resulting residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the 2-amino-4-cyclopropylpyrimidine intermediate.
Step 2: Cyclization to form 7-Cyclopropylimidazo[1,2-a]pyrimidine
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In a microwave-safe vessel, combine 2-amino-4-cyclopropylpyrimidine (1.0 eq.), bromoacetaldehyde diethyl acetal (1.2 eq.), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like ethanol.
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Seal the vessel and subject it to microwave irradiation at 120-140 °C for 20-40 minutes. The causality here is that microwave heating dramatically accelerates the rate of the condensation and subsequent intramolecular cyclization compared to conventional heating.
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After cooling, concentrate the reaction mixture in vacuo.
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Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product via flash column chromatography (silica gel) to afford the final product, 7-Cyclopropylimidazo[1,2-a]pyrimidine.
Synthetic Workflow
Caption: Microwave-assisted synthesis workflow.
Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyrimidine core, typically in the range of δ 7.0-9.0 ppm. The cyclopropyl group will exhibit complex multiplets in the upfield region (δ 0.5-1.5 ppm) due to the diastereotopic nature of its methylene protons.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 10 carbon atoms. Aromatic and heterocyclic carbons will appear in the δ 110-160 ppm range, while the cyclopropyl carbons will be significantly upfield.
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Mass Spectrometry (MS): Using electrospray ionization (ESI), the compound will show a prominent molecular ion peak corresponding to its protonated form [M+H]⁺ at m/z 172.20.[2][3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Chromatography: Purity is typically assessed using reverse-phase High-Performance Liquid Chromatography (HPLC), often with a C18 column and a mobile phase gradient of acetonitrile and water containing 0.1% formic acid or trifluoroacetic acid.
Relevance in Drug Discovery and Development
The 7-Cyclopropylimidazo[1,2-a]pyrimidine scaffold is a valuable starting point for developing targeted therapeutics.
Potential Biological Targets
Derivatives of the parent scaffold have been identified as potent inhibitors of several key targets in disease pathways.[1] These include:
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Protein Kinases: Many imidazo[1,2-a]pyrimidine derivatives inhibit protein kinases like B-Raf, which are crucial components in cellular signaling pathways often dysregulated in cancer.[1][10]
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Lipoprotein-associated phospholipase A2 (Lp-PLA2): Inhibition of this enzyme is a therapeutic strategy for inflammation-associated diseases like atherosclerosis.[11]
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Viral Proteins: The scaffold has been investigated for its ability to block viral entry and replication, for example, by targeting the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.[2]
In Silico Modeling and ADMET Profiling
Computational tools are essential for modern drug development. Molecular docking studies can predict the binding mode of 7-Cyclopropylimidazo[1,2-a]pyrimidine derivatives within the active site of a target protein, guiding further optimization.[2][4] In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties helps to identify potential liabilities early in the discovery process, saving time and resources.[12] The cyclopropyl group is often favorable in these models as it can reduce susceptibility to metabolic degradation.
Example Target Pathway: Kinase Inhibition
Many cancers are driven by hyperactive signaling pathways. The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major goal in oncology. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[10]
Caption: Potential inhibition of the Akt/mTOR pathway.
Conclusion
7-Cyclopropylimidazo[1,2-a]pyrimidine represents a strategically designed molecule that leverages the proven therapeutic potential of the imidazo[1,2-a]pyrimidine scaffold. Its chemical properties, characterized by moderate lipophilicity and sites for molecular interactions, make it an attractive core for medicinal chemistry programs. The well-defined and efficient synthetic methodologies allow for accessible production and derivatization. Coupled with its promising profile for targeting key disease-related proteins like kinases, this compound stands as a valuable building block for the development of next-generation therapeutics.
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- El-Malah, A. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 9(5), e15783.
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El-Faham, A., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(4), 1-11. [Link]
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